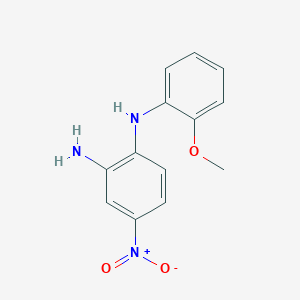

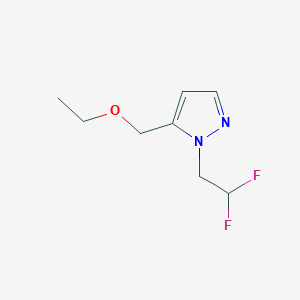

![molecular formula C21H17N5O3S B2531345 N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 872856-68-3](/img/structure/B2531345.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1,3-benzodiazepine-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a ligand for receptors or as an antimicrobial agent. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic acids, such as benzoic acid, which is converted into various intermediates before reaching the final product. For instance, in the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, benzoic acid is converted through several steps into a 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate, which is then reacted with different N-alkyl/aryl substituted 2-bromoacetamide to yield the target compounds . This suggests that a similar approach could be used for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, with appropriate modifications to the starting materials and reaction conditions to accommodate the unique structural features of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes aromatic rings, heterocycles, and substituents that can influence their binding to biological targets. For example, the 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides studied for their affinity to the Peripheral Benzodiazepine Receptor (PBR) show that the variability of substituents at certain positions can significantly affect biological activity . This implies that the molecular structure of this compound, with its specific substituents and heterocyclic components, would be critical in determining its binding properties and biological effects.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically characterized by their functional groups. Acetamide derivatives, for example, can participate in various chemical reactions, including further substitution reactions or transformations into other functional groups that can modulate their biological activity. The presence of a sulfanyl group in the compound suggests potential for redox reactions or for serving as a point of attachment in binding to biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, which includes factors such as polarity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of aromatic and heterocyclic rings can contribute to the lipophilicity of the compound, while the acetamide group can affect its hydrogen bonding potential . These properties would need to be optimized to ensure the compound's efficacy and safety as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

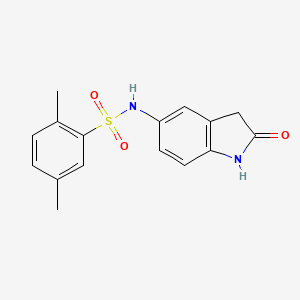

Phosphodiesterase Inhibitors for Cognitive Impairment Treatment

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidinones, structurally related to the query compound, are potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have been studied for their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. The investigation into these compounds offers promising avenues for therapeutic interventions targeting cognitive impairments (Peng Li et al., 2016).

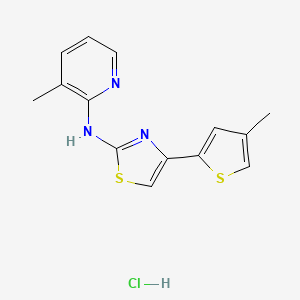

Peripheral Benzodiazepine Receptor Ligands

Another study focused on the synthesis and biological evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). These compounds have shown potential in modulating steroid biosynthesis in C6 glioma cells, indicating their relevance in the context of neurosteroidogenesis and possibly in the treatment of neurodegenerative diseases (S. Selleri et al., 2005).

Novel Sedative Hypnotics

Compounds with a pyrazolo[1,5-a]pyrimidine core have also been explored as novel sedative hypnotics for treating insomnia. Zaleplon, a non-benzodiazepine with this core structure, has been studied extensively for its pharmacological properties, including its potential for reduced tolerance and minimal impairment of daytime performance (W. Heydorn, 2000).

Antimicrobial and Antitumor Agents

Research into disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines has demonstrated the synthesis of novel compounds with thioether and aryl moieties. These compounds have been characterized for their potential as antimicrobial and antitumor agents, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Gang Li et al., 2012).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c27-19(22-9-14-6-7-17-18(8-14)29-13-28-17)11-30-21-16-10-25-26(20(16)23-12-24-21)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMXVPMAPIOEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)